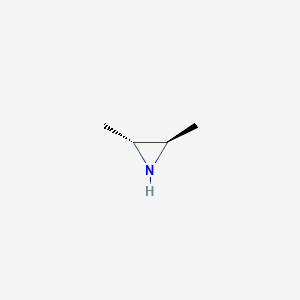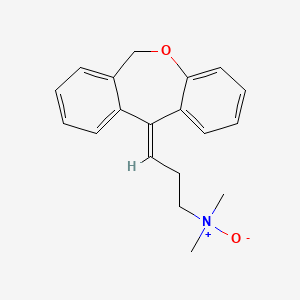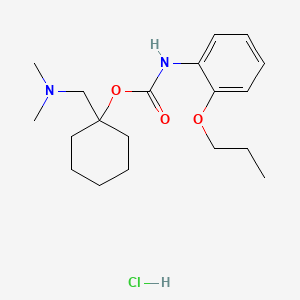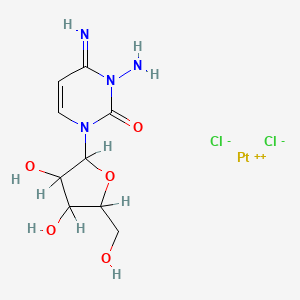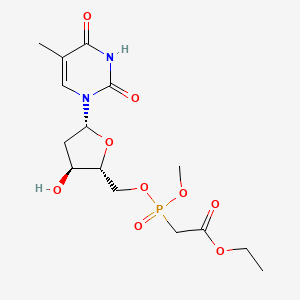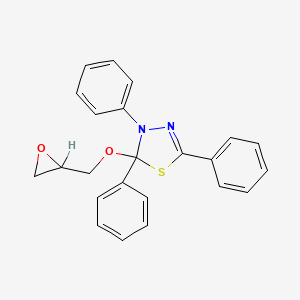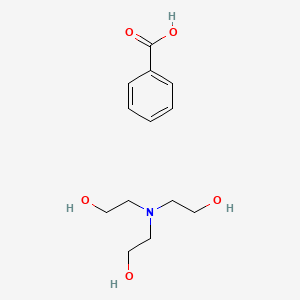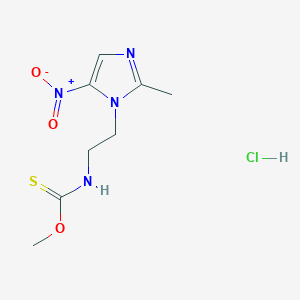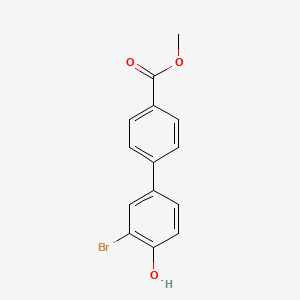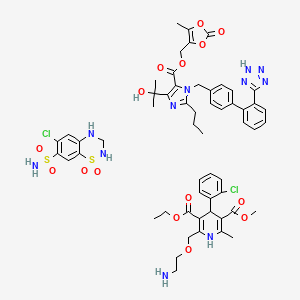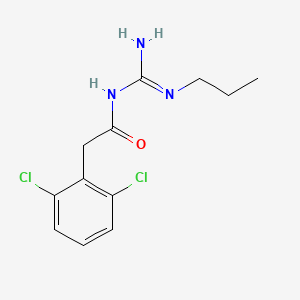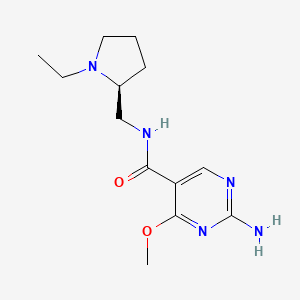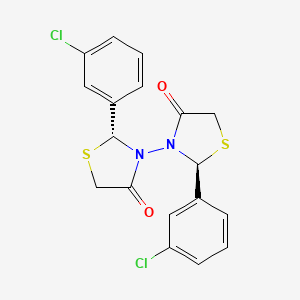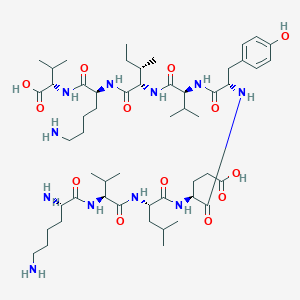
Lys-Val-Leu-Glu-Tyr-Val-Ile-Lys-Val
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Lys-Val-Leu-Glu-Tyr-Val-Ile-Lys-Val is a peptide sequence composed of nine amino acids: lysine, valine, leucine, glutamic acid, tyrosine, valine, isoleucine, lysine, and valine. Peptides like this one play crucial roles in various biological processes, including cell signaling, immune responses, and tissue repair. This specific sequence is derived from laminin, a protein found in the extracellular matrix, which is essential for cell adhesion, differentiation, and migration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Lys-Val-Leu-Glu-Tyr-Val-Ile-Lys-Val typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, such as Escherichia coli, by inserting the gene encoding the peptide into the microbial genome .
Analyse Chemischer Reaktionen
Types of Reactions
Lys-Val-Leu-Glu-Tyr-Val-Ile-Lys-Val can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine, which can affect the peptide’s structural and functional properties.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Cleavage of disulfide bonds to yield free thiols.
Substitution: Modified peptides with altered amino acid sequences.
Wissenschaftliche Forschungsanwendungen
Lys-Val-Leu-Glu-Tyr-Val-Ile-Lys-Val has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Industry: Utilized in the development of biomaterials and scaffolds for tissue engineering applications.
Wirkmechanismus
The mechanism of action of Lys-Val-Leu-Glu-Tyr-Val-Ile-Lys-Val involves its interaction with cell surface receptors and the extracellular matrix. The peptide sequence can bind to integrins and other cell adhesion molecules, promoting cell attachment, migration, and differentiation. This interaction activates various intracellular signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ile-Lys-Val-Ala-Val: Another laminin-derived peptide with similar cell adhesion properties.
Glu-Glu-Lys-Leu-Ile-Val-Val-Ala-Phe: A peptide with a different sequence but similar structural properties.
Uniqueness
Lys-Val-Leu-Glu-Tyr-Val-Ile-Lys-Val is unique due to its specific sequence, which confers distinct biological activities, particularly in neural tissue engineering. Its ability to promote neural stem cell growth and differentiation sets it apart from other peptides .
Eigenschaften
CAS-Nummer |
160213-30-9 |
|---|---|
Molekularformel |
C53H91N11O13 |
Molekulargewicht |
1090.4 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C53H91N11O13/c1-11-32(10)44(52(75)58-36(17-13-15-25-55)47(70)63-43(31(8)9)53(76)77)64-51(74)42(30(6)7)62-49(72)39(27-33-18-20-34(65)21-19-33)59-46(69)37(22-23-40(66)67)57-48(71)38(26-28(2)3)60-50(73)41(29(4)5)61-45(68)35(56)16-12-14-24-54/h18-21,28-32,35-39,41-44,65H,11-17,22-27,54-56H2,1-10H3,(H,57,71)(H,58,75)(H,59,69)(H,60,73)(H,61,68)(H,62,72)(H,63,70)(H,64,74)(H,66,67)(H,76,77)/t32-,35-,36-,37-,38-,39-,41-,42-,43-,44-/m0/s1 |
InChI-Schlüssel |
ICTPRLMOGAKCOZ-HWVMREAWSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


